4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-10-9-7(4-5-14-10)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEYRQSURKPRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC=C3)Br)C(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications and unique structural characteristics. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its interactions with various biological targets, making it a valuable candidate for drug discovery.
- Molecular Formula : C11H11BrIN3O
- Molecular Weight : 408.03 g/mol
- CAS Number : 1416713-27-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. Its mechanism of action includes:
- Signal Transduction Modulation : The compound may influence various signal transduction pathways by binding to receptors or enzymes, thereby affecting cellular proliferation, differentiation, and apoptosis.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of phosphodiesterases (PDEs), which play a role in regulating intracellular signaling pathways .
- Receptor Interaction : The presence of halogen atoms (bromo and iodo) enhances the compound's binding affinity to specific targets, potentially leading to altered gene expression and cell cycle progression .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
Studies have demonstrated the compound's potential in inhibiting tumor growth. For instance, related pyrazolo derivatives have been shown to inhibit ALK5 receptor activity, which is implicated in cancer progression . The inhibition of ALK5 can lead to reduced tumor growth in xenograft models.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by modulating cytokine release and immune cell activity. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure and formulation. Factors such as solubility, stability under physiological conditions, and metabolic pathways are critical for determining its efficacy as a therapeutic agent.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is C11H11BrIN3O, with a molecular weight of 408.03 g/mol. The compound has a complex structure that allows for various chemical reactions and interactions with biological systems.
Chemistry
In synthetic chemistry, this compound serves as a crucial building block for the development of more complex molecules. Its halogenated functional groups enable diverse chemical transformations, including:
- Substitution Reactions: The bromo and iodo groups can be replaced by other nucleophiles to create derivatives with tailored properties.
- Oxidation and Reduction Reactions: These reactions allow for the modification of functional groups, enhancing the compound's utility in synthesizing new materials.
Biological Research
The compound is utilized in biological studies to explore various pathways and processes. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development. Notable applications include:
- Target Identification: It aids in identifying biological targets for new therapeutic agents.
- Mechanism Studies: Researchers employ this compound to understand the mechanisms underlying diseases, particularly cancer and infectious diseases.
Medicinal Chemistry
This compound has potential medicinal applications due to its structural features that may contribute to drug design. Key areas of interest include:
- Anticancer Agents: The unique structure may facilitate the development of compounds that target cancer cells specifically.
- Antimicrobial Activity: Preliminary studies suggest the compound may exhibit activity against various pathogens.
Industrial Applications
In industrial settings, this compound is used in the production of advanced materials and chemicals. Its unique properties lend themselves to applications in material science and nanotechnology, including:
- Polymer Synthesis: It can be incorporated into polymers to enhance their properties.
- Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Bromo-Iodo Derivatives
Several analogs differ in halogen placement on the pyrazolo[4,3-c]pyridine scaffold:
Key Insights :
- Electronic Effects: Bromine at position 4 (target compound) creates distinct electron-withdrawing effects compared to positions 6 or 7, altering reactivity in Sonogashira or Suzuki couplings .
- Biological Activity : The 4-bromo-3-iodo configuration enhances binding to EGFR kinases due to optimal halogen bonding and steric compatibility .
Pyrazolo[4,3-b]pyridine vs. Pyrazolo[4,3-c]pyridine Derivatives
Compounds with a pyrazolo[4,3-b]pyridine core (e.g., CAS 1416713-70-6) differ in ring fusion, leading to altered π-π stacking and hydrogen-bonding capabilities:
Halogen and Functional Group Variations
3-Bromo-4-methoxy-1-THP-1H-pyrazolo[4,3-c]pyridine (CAS 1416714-44-7)
3-Bromo-6-chloro-1-THP-1H-pyrazolo[4,3-c]pyridine (CAS 1416714-58-3)
- Formula : C₁₁H₁₁BrClN₃O.
- Comparison :
- Chlorine at position 6 introduces a smaller halogen, reducing steric bulk but maintaining electrophilicity for nucleophilic substitutions .
Preparation Methods
Core Synthetic Strategies
The synthesis involves pyrazolo[4,3-c]pyridine core functionalization followed by sequential halogenation and tetrahydro-2H-pyran (THP) protection . Key steps include:
- Halogen introduction at positions 3 and 4 of the pyrazolo ring.
- THP protection of the pyrazole nitrogen to prevent unwanted side reactions.
Stepwise Preparation Methods
Step 1: THP Protection of Pyrazole Nitrogen
The NH group of the pyrazolo[4,3-c]pyridine core is protected using 3,4-dihydro-2H-pyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in dichloromethane (DCM).
| Reagents/Conditions | Details | Yield | Source |
|---|---|---|---|
| 3,4-dihydro-2H-pyran, p-TsOH·H₂O | DCM, RT, 24 h | 89% |
Step 2: Sequential Halogenation
Halogens are introduced via electrophilic substitution or transition-metal-catalyzed coupling .
Iodination at Position 3
- A solution of N-iodosuccinimide (NIS) in DCM or THF is used.
- Example: Iodination of tert-butyl-protected pyrazolo[4,3-c]pyridine derivatives achieves 91% yield using iodine sources under mild conditions.
Bromination at Position 4
- N-bromosuccinimide (NBS) in acetonitrile or DMF facilitates bromination.
- Bromination typically precedes iodination due to steric and electronic directing effects.
Step 3: Deprotection and Final Purification
- Acidic cleavage (e.g., TFA in DCM) removes the THP group.
- Purification via flash column chromatography (0–5% MeOH/DCM gradient) or preparative HPLC (MeCN/H₂O with 0.1% TFA) ensures high purity.
Critical Reaction Parameters
- Solvent selection : DCM and THF are preferred for halogenation due to inertness.
- Catalyst efficiency : p-TsOH·H₂O outperforms other acids in THP protection.
- Temperature control : Iodination proceeds optimally at 0–25°C to avoid side reactions.
Challenges and Optimization
- Regioselectivity : Competing halogenation at adjacent positions requires careful tuning of electronic effects.
- Yield improvement : Sequential purification (e.g., silica gel chromatography followed by HPLC) enhances final compound purity.
Q & A
Q. What synthetic strategies are effective for introducing halogen atoms (Br/I) at the 3- and 4-positions of pyrazolo[4,3-c]pyridine scaffolds?
Halogenation typically employs electrophilic substitution or transition metal-catalyzed cross-coupling. For example, iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in acidic conditions (e.g., H2SO4/CH3COOH), while bromination at the 4-position may require bromine in a solvent like DCM under controlled temperatures (0–25°C) . Key considerations include regioselectivity (directed by substituents like THP-protecting groups) and avoiding over-halogenation by monitoring reaction times.
Q. How is the THP (tetrahydropyranyl) protecting group introduced and removed during synthesis?
The THP group is introduced via acid-catalyzed reaction between the pyrazole NH and dihydropyran (DHP) in dichloromethane (DCM) or THF, often using p-toluenesulfonic acid (p-TSA) as a catalyst . Deprotection is achieved with aqueous HCl (1–2 M) in methanol or TFA in DCM, followed by neutralization and extraction. The THP group enhances solubility during intermediate purification steps.
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- NMR : 1H/13C NMR identifies substitution patterns (e.g., THP signals at δ 1.4–4.0 ppm) and halogens’ electronic effects on adjacent protons .
- HRMS : Validates molecular weight (e.g., [M+H]+ for C11H11BrIN3O).
- HPLC : Purity assessment using reverse-phase C18 columns (ACN/H2O gradients) .
- X-ray crystallography : Resolves ambiguous regiochemistry in polyhalogenated derivatives .
Advanced Research Questions
Q. How can competing side reactions (e.g., dehalogenation or THP cleavage) be minimized during Suzuki-Miyaura cross-coupling?
- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) minimizes undesired dehalogenation compared to stronger bases .
- Temperature control : Reactions at 80–100°C (vs. reflux) reduce THP group lability.
- Protecting group alternatives : SEM (trimethylsilylethoxymethyl) groups offer higher stability under basic conditions .
Q. What mechanistic insights explain the regioselectivity of halogenation in pyrazolo[4,3-c]pyridines?
Electrophilic halogenation favors the 4-position due to the electron-donating effect of the THP group at N1, which activates the adjacent pyridine ring. The 3-position is more reactive toward iodination due to lower steric hindrance compared to bulkier bromine . Computational studies (DFT) can predict charge distribution to validate experimental outcomes.
Q. How does the THP group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
The THP group at N1 withdraws electron density via inductive effects, activating the pyridine ring for SNAr at the 4-position. However, steric hindrance from the THP’s oxane ring may slow reactions requiring bulky nucleophiles (e.g., aryl amines). Kinetic studies comparing THP vs. Boc-protected analogs are recommended .
Q. What strategies optimize yield in multi-step syntheses involving halogenated intermediates?
- Stepwise purification : Silica gel chromatography after each step removes byproducts (e.g., dihalogenated impurities) .
- Microwave-assisted synthesis : Reduces reaction times for Pd-catalyzed steps (e.g., 30 mins vs. 12 hrs) .
- In situ protection : Avoiding intermediate isolation minimizes decomposition (e.g., THP cleavage during storage) .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reported reaction conditions for similar pyrazolo[4,3-c]pyridines?
Discrepancies in yields or regiochemistry often arise from subtle differences in:
Q. What safety protocols are essential when handling this compound?
Q. How to design biological activity studies for EGFR inhibition (as suggested by patent data)?
- In vitro assays : Measure IC50 using kinase inhibition ELISA with recombinant EGFR .
- Cell-based models : Test antiproliferative effects in EGFR-overexpressing cancer lines (e.g., A549) with controls for cytotoxicity (MTT assay) .
- Metabolic stability : Assess THP deprotection in liver microsomes to identify prodrug potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
